

2-Fluoro-9-fluorenone molecular structure and bonding

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Compound of Interest

Compound Name: 2-Fluoro-9-fluorenone

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An In-depth Technical Guide to the Molecular Structure and Bonding of **2-Fluoro-9-fluorenone**
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **2-Fluoro-9-fluorenone**, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. We delve into the nuanced details of its molecular architecture, bonding characteristics, and the profound influence of the fluorine substituent on its physicochemical properties. This document serves as a foundational resource, bridging theoretical principles with practical applications, offering field-proven insights into its synthesis, spectroscopic characterization, and strategic importance as a building block in drug development.

Introduction: The Fluorenone Scaffold and the Strategic Role of Fluorination

The 9-fluorenone core is a tricyclic aromatic structure composed of two benzene rings fused to a central five-membered ring containing a ketone. This rigid, planar, and electron-deficient framework is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including antiviral, anticancer, and antimicrobial properties.^{[1][2][3]} Prominent examples like the antiviral agent Tilorone underscore the therapeutic potential of this molecular architecture.^{[2][4][5]}

The introduction of a fluorine atom, as in **2-Fluoro-9-fluorenone**, is a deliberate and strategic modification. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong bonds with carbon—are leveraged by medicinal chemists to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] Understanding the foundational structure and bonding of **2-Fluoro-9-fluorenone** is therefore paramount for professionals seeking to exploit its potential in designing next-generation therapeutics and advanced materials.[7]

Molecular Structure and Bonding Analysis

The structural integrity and electronic distribution of **2-Fluoro-9-fluorenone** dictate its reactivity and interactions. Its architecture is a blend of a classic aromatic system with the potent electronic perturbations of its functional groups.

Core Molecular Framework

2-Fluoro-9-fluorenone is characterized by the molecular formula $C_{13}H_7FO$ and a molecular weight of approximately 198.19 g/mol .[8][9] The core structure is the tricyclic fluoren-9-one system, with a fluorine atom substituted at the C2 position.

Property	Value	Source
Molecular Formula	$C_{13}H_7FO$	[8][9][10]
Molecular Weight	198.19 g/mol	[9][10]
Exact Mass	198.048093 g/mol	[8]
CAS Number	343-01-1	[9][10][11]
Appearance	Bright fluorescent yellow solid	[12]

The fluorenone skeleton is known to be largely planar, a consequence of its sp^2 -hybridized carbon framework.[13] This planarity facilitates π - π stacking interactions, a critical factor in both crystal packing and binding to biological macromolecules.

Caption: Numbering scheme for the **2-Fluoro-9-fluorenone** molecule.

Analysis of Key Bonds

The Aromatic System: The molecule possesses a delocalized π -electron system extending over 13 carbon atoms, which is responsible for its aromaticity, planarity, and characteristic UV-Vis absorption. This electron cloud is the primary site for electrophilic attack, although the system is deactivated by its constituent functional groups.

The Carbonyl Bond (C=O): The ketone at the C9 position is a dominant feature.

- **Polarity and Reactivity:** The significant difference in electronegativity between carbon and oxygen creates a strong dipole moment, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. This site is the primary center for nucleophilic addition reactions.
- **Physical Properties:** This polarity increases the molecule's affinity for polar stationary phases in chromatography, making it more polar than its parent hydrocarbon, fluorene.[\[14\]](#)

The Carbon-Fluorine Bond (C-F): The C-F bond is the most polarized single bond in organic chemistry and is exceptionally strong. Its presence at the C2 position has profound consequences:

- **Inductive Effect:** Fluorine is a potent electron-withdrawing group via the sigma framework (inductive effect). This effect deactivates the aromatic ring, making it less susceptible to electrophilic substitution compared to unsubstituted fluorenone.
- **Metabolic Stability:** The high dissociation energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. This is a cornerstone of fluorination strategy in drug design, as it can prevent unwanted metabolism at that position, thereby increasing the drug's half-life.[\[6\]](#)
- **Conformational Control:** While not as impactful in a rigid system like fluorenone, the C-F bond can influence molecular conformation in more flexible molecules, a property known as the "conformational tool" of fluorine.[\[6\]](#)

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of **2-Fluoro-9-fluorenone** relies on a suite of spectroscopic techniques. Each method provides a unique and complementary piece of structural information, creating a self-validating analytical workflow.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within the molecule. For **2-Fluoro-9-fluorenone**, two peaks are of primary diagnostic importance.

Functional Group	Bond	Expected Wavenumber (cm ⁻¹)	Rationale
Ketone	C=O	~1715-1725	A strong, sharp absorption characteristic of a conjugated aryl ketone.
Fluoro-Aromatic	C-F	~1250-1120	A strong absorption indicating the presence of the carbon-fluorine bond.

The precise position of the C=O stretch provides insight into the electronic environment. Its conjugation with the aromatic system slightly lowers its frequency compared to a simple aliphatic ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms.

- ¹H NMR: The seven aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm). The electron-withdrawing effects of the carbonyl and fluoro groups will shift adjacent protons further downfield. Complex splitting patterns (doublets, triplets, and doublet of doublets) will arise from proton-proton and proton-fluorine couplings. Data from CDCl₃ solvent is available for reference.[\[11\]](#)

- ^{13}C NMR: The spectrum will show 13 distinct carbon signals. The carbonyl carbon (C9) is highly deshielded and appears significantly downfield (~190-200 ppm). The carbon directly bonded to fluorine (C2) will exhibit a large one-bond coupling constant (^1JCF), a definitive indicator of its presence.
- ^{19}F NMR: This technique is highly specific for fluorine-containing compounds. **2-Fluoro-9-fluorenone** will show a single resonance in the ^{19}F NMR spectrum, and its chemical shift provides information about the electronic environment of the fluorine atom.

Mass Spectrometry (MS)

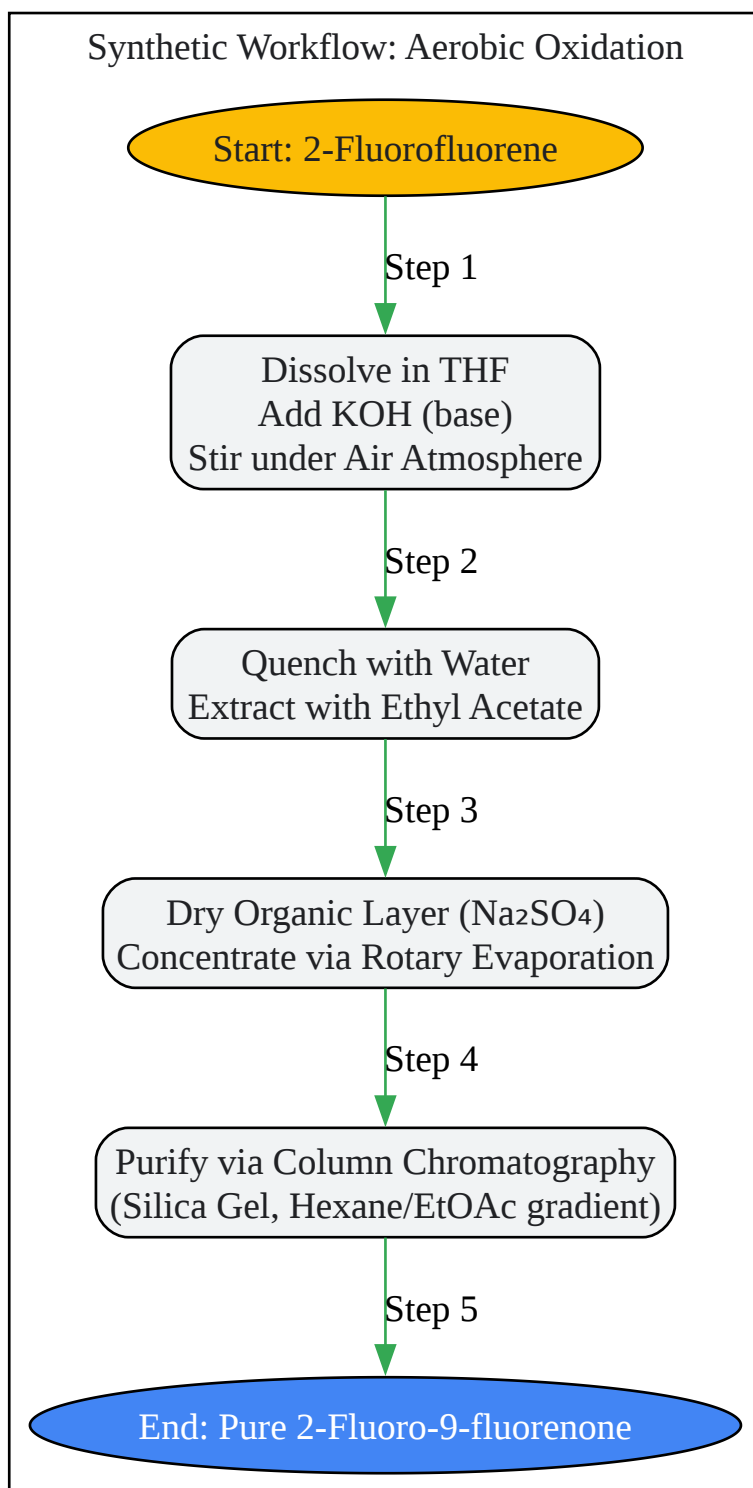
Mass spectrometry provides the exact molecular weight and fragmentation pattern. For **2-Fluoro-9-fluorenone**, the high-resolution mass spectrum will show a molecular ion peak (M^+) corresponding to its exact mass of 198.048093 Da, confirming its elemental composition.^[8]

Synthesis and Reactivity

The synthesis of **2-Fluoro-9-fluorenone** is typically achieved through the oxidation of its hydrocarbon precursor, 2-fluorofluorene. The choice of oxidant is a key experimental decision, balancing efficiency, cost, and environmental impact.

Overview of Synthetic Strategies

Various methods exist for the oxidation of fluorenes to fluorenones.^{[15][16]} While classical methods often employ stoichiometric amounts of heavy-metal oxidants like chromium trioxide, modern approaches prioritize greener, more sustainable chemistry.^{[17][18]} A highly efficient and environmentally benign method involves aerobic oxidation using air as the terminal oxidant in the presence of a base.^{[16][19]}



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